molecular formula C14H20BNO5 B594245 2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1218791-20-8

2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B594245
M. Wt: 293.126
InChI Key: JDFWXCNRKPGZCO-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as ETN-TMD, is a boron-containing compound that has been widely studied for its potential applications in scientific research. ETN-TMD is a versatile compound that has been used in a variety of experiments, ranging from organic synthesis to drug discovery.

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

Nitrophenols, including compounds similar to the query chemical, are significant in atmospheric chemistry. They originate from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. The atmospheric nitration of phenol compounds can occur in both gas and liquid phases, influencing environmental chemistry and pollutant behavior. These processes underscore the importance of understanding nitrophenol derivatives for environmental monitoring and pollution control strategies (Harrison et al., 2005).

Organic Synthesis and Protective Groups

The use of nitrophenyl compounds in organic synthesis, particularly as photosensitive protecting groups, has shown promise. Their application facilitates the protection of functional groups during synthesis processes, highlighting their utility in developing complex organic molecules. Such compounds serve as crucial intermediates and tools in synthetic chemistry, enabling precise control over chemical reactions and product formation (Amit et al., 1974).

Biochemical Research and Enzyme Activity

Derivatives of nitrophenyl play a role in studying electron transport system (ETS) activity in biological systems, including soil, sediment, and pure cultures. ETS activity is vital for understanding microbial bioactivity and metabolic processes in various environments. The ability to assay these activities using nitrophenyl derivatives contributes to our knowledge of microbial ecology and biochemistry (Trevors Jt, 1984).

Material Science and Thermoelectric Materials

Poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, related to the broader class of compounds including the query chemical, are explored for their thermoelectric properties. The systematic research on PEDOT and its derivatives indicates their potential as effective thermoelectric materials. This opens avenues for developing new materials with applications in energy conversion and management (Yue & Jingkun Xu, 2012).

properties

IUPAC Name

2-(4-ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO5/c1-6-19-12-8-7-10(9-11(12)16(17)18)15-20-13(2,3)14(4,5)21-15/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFWXCNRKPGZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675053
Record name 2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1218791-20-8
Record name 2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218791-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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